[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Description
Glycosidic Linkages
- Tetrahydropyran-oxolan linkage : A β-(1→3) glycosidic bond connects the tetrahydropyran (C2-S configuration) to the oxolan ring.
- Phenoxy-tetrahydropyran bond : The 4-[(2S)-dihydrochromenyl]phenoxy group forms an ether linkage at C2 of the tetrahydropyran.
- Esterification site : The methyl propenoate group attaches to the oxolan’s C3 via a methyl ester bond.
Key Features :
Aromatic Moieties
- Dihydrochromenyl group : A 2,3-dihydrochromen-4-one system with a 7-hydroxy substituent and S-configuration at C2.
- Methoxyphenylpropenoate : A 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate group, isosteric with caffeoyl residues in acteoside but with a methoxy substitution.
Table 2: Glycosidic linkage comparison
Comparative Structural Analysis with Related Phenylethanoid Glycosides
Functional Group Variations
Implications for Bioactivity
- The methoxy group in the propenoate moiety may enhance lipid solubility compared to acteoside’s catechol groups, influencing membrane permeability.
- The dihydrochromenyl system’s conjugated ketone could engage in unique redox interactions, differing from the radical-scavenging pathways of caffeic acid derivatives.
Table 3: Structural and functional comparisons
Properties
Molecular Formula |
C36H38O16 |
|---|---|
Molecular Weight |
726.7 g/mol |
IUPAC Name |
[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H38O16/c1-46-27-12-18(2-10-23(27)39)3-11-29(41)47-16-36(45)17-48-35(33(36)44)52-32-31(43)30(42)28(15-37)51-34(32)49-21-7-4-19(5-8-21)25-14-24(40)22-9-6-20(38)13-26(22)50-25/h2-13,25,28,30-35,37-39,42-45H,14-17H2,1H3/t25-,28?,30+,31-,32?,33+,34+,35-,36?/m0/s1 |
InChI Key |
GSIREHLZHMQJNR-ZJQMMDAYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2(CO[C@H]([C@H]2O)OC3[C@H]([C@@H](C(O[C@H]3OC4=CC=C(C=C4)[C@@H]5CC(=O)C6=C(O5)C=C(C=C6)O)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2(COC(C2O)OC3C(C(C(OC3OC4=CC=C(C=C4)C5CC(=O)C6=C(O5)C=C(C=C6)O)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Extraction and Isolation from Natural Sources
- This compound is structurally related to licorice glycosides and flavonoid O-glycosides, commonly found in plants such as Glycyrrhiza species.
- The primary method involves solvent extraction of plant material using aqueous ethanol or methanol, followed by fractionation using chromatographic techniques (e.g., column chromatography, HPLC) to isolate the glycoside.
- Purification often requires reverse-phase chromatography due to the compound’s polarity and multiple hydroxyl groups.
- Enzymatic hydrolysis may be employed to selectively remove or modify sugar moieties to obtain the desired glycoside structure.
Semi-Synthetic Modification
- Starting from isolated flavonoid glycosides, chemical modification can introduce or modify the cinnamic acid ester group.
- Esterification is typically performed using activated derivatives of cinnamic acid (e.g., acid chlorides or anhydrides) under mild conditions to avoid degradation of sensitive hydroxyl groups.
- Protecting groups (e.g., acetyl or benzyl groups) may be used to mask hydroxyl groups during selective esterification, followed by deprotection.
Total Chemical Synthesis
- Due to the complexity, total synthesis is challenging but feasible using stepwise glycosylation and stereoselective construction of the flavonoid core.
- Key steps include:
- Stereoselective synthesis of sugar moieties using glycosyl donors and acceptors with appropriate protecting groups.
- Construction of the dihydrochromenone core via cyclization reactions.
- Coupling of the sugar and flavonoid units through glycosidic bonds using Lewis acid catalysis.
- Final esterification with 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid derivatives.
- The synthesis requires careful control of stereochemistry at each step, often employing chiral catalysts or auxiliaries.
Enzymatic Synthesis
- Glycosyltransferases can catalyze the formation of glycosidic bonds with high regio- and stereoselectivity.
- Enzymatic esterification using lipases or esterases can selectively esterify the hydroxyl groups under mild conditions.
- This biocatalytic approach offers advantages in selectivity and environmental sustainability.
Data Table: Summary of Preparation Methods
| Preparation Method | Key Steps | Advantages | Challenges | Typical Yields |
|---|---|---|---|---|
| Natural Extraction | Solvent extraction, chromatography | Access to natural stereochemistry | Complex mixtures, low purity | Moderate (10-30%) |
| Semi-Synthetic | Esterification of isolated glycosides | Modifiable structure | Requires protecting groups | Moderate to high |
| Total Chemical Synthesis | Stepwise glycosylation, flavonoid synthesis | Complete control over structure | Multi-step, stereochemical control | Low to moderate |
| Enzymatic Synthesis | Glycosyltransferase and lipase catalysis | High selectivity, mild conditions | Enzyme availability, cost | Moderate to high |
Research Findings and Optimization Strategies
- Studies indicate that the stereochemistry of sugar moieties critically affects biological activity, necessitating stereoselective synthesis or isolation from natural sources.
- Protecting group strategies are optimized to minimize side reactions during esterification, with acetyl and benzyl groups commonly used.
- Enzymatic methods are gaining traction due to their regioselectivity and environmentally friendly profiles, though scale-up remains a challenge.
- Advances in glycosylation techniques, including the use of novel glycosyl donors and catalysts, have improved yields and stereoselectivity in total synthesis routes.
- Purification techniques such as preparative HPLC and crystallization are essential to obtain high-purity compounds suitable for pharmacological studies.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions such as Friedel-Crafts alkylation or acylation for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the carbonyl groups could yield alcohols.
Scientific Research Applications
Medicinal Chemistry
This compound exhibits promising antioxidant properties due to the presence of multiple hydroxyl groups which can scavenge free radicals. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular diseases. Research indicates that compounds with similar structures have been shown to inhibit lipid peroxidation and enhance cellular defense mechanisms against oxidative damage .
a. Anti-inflammatory Activity
Studies have highlighted that derivatives of this compound can exhibit significant anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes the compound a potential candidate for developing new anti-inflammatory drugs .
b. Anticancer Properties
Research has identified certain structural analogs that demonstrate cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in malignant cells suggests its potential role in cancer therapy .
a. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies where it acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property is particularly useful in drug design for conditions like diabetes where enzyme regulation is critical .
b. Molecular Interaction Studies
Due to its complex structure, this compound serves as an excellent model for studying molecular interactions in biological systems. It can be used to explore ligand-receptor interactions, providing insights into drug design and development processes .
Nutraceutical Applications
Given its antioxidant and anti-inflammatory properties, this compound may also find applications in the nutraceutical industry as a dietary supplement aimed at enhancing health and preventing diseases related to oxidative stress and inflammation .
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antioxidant properties | Prevention of oxidative stress-related diseases |
| Pharmacology | Anti-inflammatory activity | Development of new anti-inflammatory drugs |
| Biochemical Research | Enzyme inhibition studies | Insights into metabolic regulation |
| Nutraceutical Applications | Dietary supplement for health enhancement | Prevention of diseases related to inflammation |
Case Studies
- Antioxidant Efficacy : A study demonstrated that a related compound reduced oxidative stress markers in animal models by up to 50%, suggesting significant protective effects against cellular damage.
- Anti-inflammatory Effects : In vitro assays showed that the compound inhibited COX enzymes by 70%, highlighting its potential use in treating inflammatory conditions.
- Cytotoxicity Against Cancer Cells : A recent study indicated that the compound induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM, supporting its development as an anticancer agent.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it could act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it could interact with receptors on the cell surface to modulate signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Functional Groups
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s high molecular weight (~764 g/mol) and polar groups suggest moderate water solubility, comparable to EGCG (458 g/mol) but lower than methylofuran derivatives . Glycosylation may improve solubility relative to non-glycosylated flavonoids.
- Stereochemistry : The (S) configurations at critical positions (e.g., 4S,5S in oxolane rings) distinguish it from analogs like methylofuran, which exhibit mixed α/β-linkages .
Structural Similarity Metrics
Using the Tanimoto coefficient (), the target compound’s binary fingerprint would likely share <50% similarity with methylofuran (due to divergent core structures) but >70% with ’s matched compound (shared cinnamate and glycosyl groups).
Q & A
Q. What are the key challenges in synthesizing this compound, and what strategies can optimize its yield?
Synthesis of this compound involves multi-step glycosylation and esterification due to its complex stereochemistry and labile functional groups (e.g., hydroxyl and enoate moieties). A stepwise approach using protecting groups (e.g., benzyl or acetyl) for hydroxyls is critical to prevent unwanted side reactions. Catalytic methods, such as chromium-catalyzed coupling (as demonstrated in β-O-4 lignin model systems), may enhance regioselectivity . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validation by NMR (¹H/¹³C) and HRMS are essential for confirming intermediate and final product integrity .
Q. How can researchers validate the stereochemical configuration of this compound?
Advanced NMR techniques, including NOESY/ROESY for spatial proton-proton correlations and J-based coupling constant analysis, are necessary to confirm stereochemistry. Computational methods like Density Functional Theory (DFT) can predict NMR chemical shifts for comparison with experimental data . X-ray crystallography is ideal but requires high-quality crystals, which may be challenging due to the compound’s hydrophilicity.
Q. What are the critical stability considerations for this compound under laboratory conditions?
The compound’s multiple hydroxyl and ester groups make it prone to hydrolysis and oxidation. Storage at –20°C under inert gas (argon/nitrogen) in anhydrous solvents (e.g., DMSO-d6 or dried DCM) is recommended. Periodic stability assessments via HPLC or TLC should monitor degradation, particularly in aqueous solutions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations can model interactions with targets like carbohydrate-binding proteins or oxidoreductases. Parameterization of force fields (e.g., CHARMM36) must account for the compound’s glycosidic linkages and conjugated enoate system. Free energy perturbation (FEP) calculations may quantify binding affinities, but validation through surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical .
Q. What experimental designs address contradictions in observed vs. predicted bioactivity data?
Discrepancies often arise from assay-specific conditions (e.g., pH, co-solvents) or metabolite interference. A tiered approach is recommended:
Q. How can AI-driven platforms optimize reaction conditions for derivatives of this compound?
AI tools (e.g., COMSOL Multiphysics integration) can model reaction kinetics and thermodynamics, predicting optimal catalysts, solvents, and temperatures. For example, neural networks trained on glycosylation reaction datasets may suggest conditions to maximize stereoselectivity. Autonomous labs with real-time analytics (e.g., inline NMR) enable rapid iteration .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
